molecular formula C18H22N4O4S2 B2645569 Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 864919-68-6

Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2645569
CAS RN: 864919-68-6
M. Wt: 422.52
InChI Key: POTVRAOVOQNWMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the thiadiazole ring could be formed via a ring-closure reaction involving a thioamide and a hydrazine . The piperazine ring could be formed via a reaction between a dicarbonyl compound and ethylenediamine . The methoxyphenyl group could be introduced via a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole and piperazine rings would add rigidity to the structure, while the methoxyphenyl and ethyl carboxylate groups would add some flexibility .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the thiadiazole ring could undergo electrophilic substitution reactions, while the piperazine ring could undergo reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethyl carboxylate group would likely make the compound polar and potentially soluble in water .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

The microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, including thiadiazole derivatives, has been explored. These compounds have been evaluated for antimicrobial, antilipase, and antiurease activities, demonstrating good to moderate antimicrobial activity against various microorganisms. Two compounds specifically showed notable antiurease activity, and four exhibited antilipase activity, highlighting their potential in addressing microbial resistance and enzyme inhibition (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis of Novel Anti-inflammatory and Analgesic Agents

Research has also delved into synthesizing novel compounds for anti-inflammatory and analgesic purposes. Compounds derived from visnaginone and khellinone have shown promising COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This suggests the potential application of these derivatives in designing new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl) Derivatives

Another study focuses on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions. This research provides insights into the chemical synthesis processes and the potential for these compounds in various scientific applications, including the development of novel drugs with specific biological activities (Mohamed, 2021).

Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives

The synthesis and evaluation of 1,2,4-triazole derivatives have been reported, highlighting their antimicrobial activities. This indicates the role of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi, offering a pathway to new therapeutic options (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Crystal Structure Analysis

Research on the crystal structure of related compounds provides foundational knowledge for understanding the molecular conformation and interactions, essential for designing drugs with specific targeting capabilities. Studies like the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid contribute to the fundamental chemical knowledge necessary for drug design and development processes (Faizi, Ahmad, & Golenya, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets via the piperazine ring, which is a common feature in many pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, new synthetic routes could be developed to improve the efficiency of its production .

properties

IUPAC Name

ethyl 4-[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-3-26-18(24)22-10-8-21(9-11-22)15(23)12-27-17-19-16(20-28-17)13-4-6-14(25-2)7-5-13/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTVRAOVOQNWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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